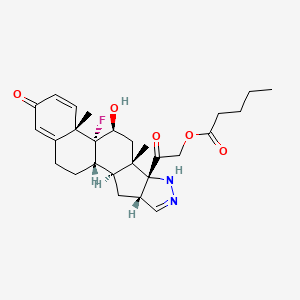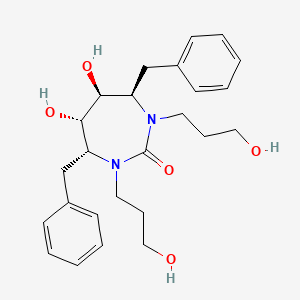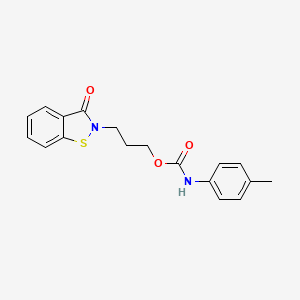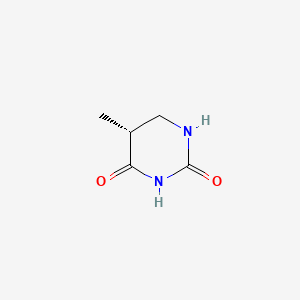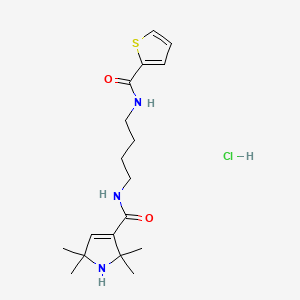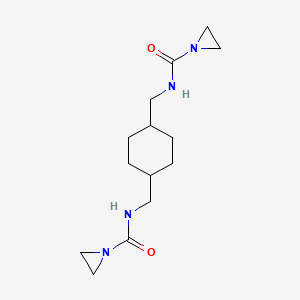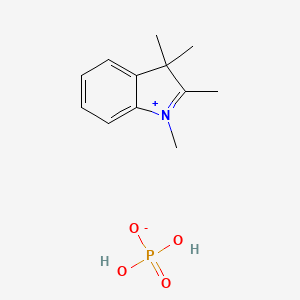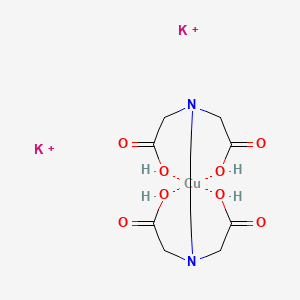
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid moiety linked to a nitrosoamino group via a carbonyl hydrazide linkage. Its distinct structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves the reaction of benzoic acid derivatives with hydrazides and nitroso compounds. One common method includes the reaction of benzoic acid hydrazide with 2-chloroethyl isocyanate, followed by nitrosation to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography. The use of advanced analytical techniques ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, nitroso compounds, and amino derivatives. These products have distinct properties and applications in different fields.
Scientific Research Applications
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to cellular damage and apoptosis. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid hydrazide: Lacks the nitroso and chloroethyl groups, making it less reactive.
2-Chloroethyl isocyanate: Contains the chloroethyl group but lacks the benzoic acid and nitroso components.
Nitrosobenzene: Contains the nitroso group but lacks the hydrazide and chloroethyl components.
Uniqueness
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
147217-61-6 |
|---|---|
Molecular Formula |
C10H11ClN4O3 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
3-benzamido-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H11ClN4O3/c11-6-7-15(14-18)10(17)13-12-9(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16)(H,13,17) |
InChI Key |
VJSWMONHDCQBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
